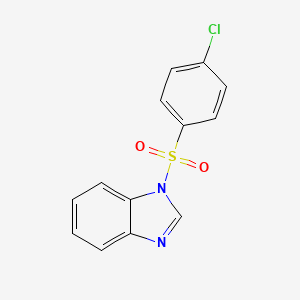

1-(4-chlorobenzenesulfonyl)-1H-1,3-benzodiazole

Description

1-(4-Chlorobenzenesulfonyl)-1H-1,3-benzodiazole (CAS 15728-45-7) is a benzimidazole derivative with a 4-chlorobenzenesulfonyl group at the 1-position of the heterocyclic core. Its molecular formula is C₁₃H₉ClN₂O₂S, with a molecular weight of 292.74 g/mol . The structure (SMILES: ClC1=CC=C(C=C1)S(=O)(=O)N1C=NC2=C1C=CC=C2) features a planar benzodiazole system fused to a sulfonyl-substituted chlorobenzene ring. This sulfonylation enhances metabolic stability and may mimic phosphate groups in nucleotide-like interactions, a feature critical for biological activity .

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2S/c14-10-5-7-11(8-6-10)19(17,18)16-9-15-12-3-1-2-4-13(12)16/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWBKMKLQSOCPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641029 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzenesulfonyl)-1H-1,3-benzodiazole typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 1H-1,3-benzodiazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 1-(4-chlorobenzenesulfonyl)-1H-1,3-benzodiazole may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the yield and minimize the formation of by-products. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzenesulfonyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The compound can react with nucleophiles, such as amines or thiols, to form substituted derivatives.

Oxidation: The benzodiazole ring can be oxidized to form corresponding N-oxides.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

Oxidation: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), are used. The reactions are usually conducted in organic solvents, such as dichloromethane, at room temperature.

Reduction: Reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), are used. The reactions are typically carried out in anhydrous solvents, such as tetrahydrofuran (THF), under inert atmosphere.

Major Products Formed

Nucleophilic Substitution: Substituted benzodiazole derivatives.

Oxidation: Benzodiazole N-oxides.

Reduction: Benzodiazole amine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(4-Chlorobenzenesulfonyl)-1H-1,3-benzodiazole has been investigated for its potential therapeutic effects, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). Recent studies have demonstrated its ability to inhibit the aggregation of hyperphosphorylated tau proteins, which are implicated in the pathology of AD.

- Case Study : A study aimed at developing small molecules to prevent the aggregation of p-tau isoforms revealed that sulfonamide derivatives, including 1-(4-chlorobenzenesulfonyl)-1H-1,3-benzodiazole, exhibited significant anti-fibrillization effects on α-synuclein and p-tau aggregates. The compound was part of a series that showed varying degrees of inhibition, with specific structural modifications enhancing activity .

Optical Materials

The compound's structural characteristics make it suitable for applications in optical materials. Its ability to form stable crystalline structures can be exploited in the development of new optical devices.

- Research Findings : Structural studies on related compounds have indicated that sulfonyl derivatives can exhibit favorable optical properties. The incorporation of 1-(4-chlorobenzenesulfonyl)-1H-1,3-benzodiazole into polymer matrices has been proposed to enhance light absorption and photostability .

Synthesis of Novel Compounds

This benzodiazole derivative serves as a precursor for synthesizing other biologically active compounds. Its sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with enhanced pharmacological profiles.

- Synthetic Pathways : Research has documented synthetic routes where 1-(4-chlorobenzenesulfonyl)-1H-1,3-benzodiazole is reacted with different nucleophiles to create new hydrazides and ureas that demonstrate improved efficacy against certain biological targets .

Data Tables

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to the disruption of key biochemical pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

2-(4-Chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic Acid (CAS 174422-14-1)

- Structure : A carboxylic acid substituent at position 5 and a 4-chlorophenyl group at position 2.

- Molecular Weight : 272.69 g/mol.

- Key Differences: The carboxylic acid group increases hydrophilicity, improving aqueous solubility compared to the sulfonyl group in the target compound.

- Applications: Potential as a building block for metal-organic frameworks or bioactive molecules due to its carboxylate functionality .

2-(2-Chloro-6-fluorophenyl)-1H-1,3-benzodiazole

- Structure : Di-substituted phenyl ring (Cl and F) at position 2.

- Absence of sulfonyl group reduces steric bulk, possibly allowing better membrane permeability but lower metabolic stability.

- Applications : Suited for targeting fluorophilic enzyme active sites, such as kinases or proteases .

1-(4-Chlorobenzyl)-5-(3,5-dimethyl-1,2-oxazol-4-yl)-1H-benzimidazole

- Structure : 4-Chlorobenzyl group at position 1 and an oxazole ring at position 5.

- Molecular Weight : 337.81 g/mol.

- Key Differences :

5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-(2-fluorobenzyl)-1H-1,3-benzodiazole

- Structure : Multiple chloro substituents, a pyridinyl group, and a fluorobenzyl moiety.

- Molecular Weight : 406.67 g/mol.

- Key Differences :

Structural and Functional Analysis Table

| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) | Bioactivity Highlights |

|---|---|---|---|---|

| Target Compound (CAS 15728-45-7) | 292.74 | 4-Chlorobenzenesulfonyl | Low (lipophilic) | Sulfonamide-like enzyme inhibition |

| 2-(4-Chlorophenyl)-...carboxylic Acid | 272.69 | Carboxylic acid, 4-chlorophenyl | Moderate (hydrophilic) | Metal chelation, anti-inflammatory |

| 2-(2-Chloro-6-fluorophenyl)-... | 262.68 | 2-Cl, 6-F-phenyl | Low | Kinase/protease inhibition |

| 1-(4-Chlorobenzyl)-...oxazolyl | 337.81 | Oxazole, 4-chlorobenzyl | Low | DNA intercalation, antitumor |

| 5,6-Dichloro-...fluorobenzyl | 406.67 | Pyridinyl, multiple Cl, F-benzyl | Very low | Cytochrome P450 inhibition |

Biological Activity

1-(4-Chlorobenzenesulfonyl)-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzodiazole core substituted with a chlorobenzenesulfonyl group. This structure is crucial for its interaction with biological targets. The sulfonyl group enhances solubility and reactivity, making it suitable for various biological applications.

The mechanism of action for 1-(4-chlorobenzenesulfonyl)-1H-1,3-benzodiazole involves the inhibition of specific enzymes and receptors. It can bind to active sites of target enzymes, blocking substrate access and disrupting critical biochemical pathways. This inhibition can lead to therapeutic effects such as apoptosis in cancer cells or antimicrobial activity against pathogens.

Anticancer Activity

Research indicates that 1-(4-chlorobenzenesulfonyl)-1H-1,3-benzodiazole exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The compound's cytotoxic effects are attributed to its ability to downregulate anti-apoptotic proteins like Bcl-2, promoting cell death in tumor cells .

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 10 | Bcl-2 downregulation | |

| HepG2 | 15 | Apoptosis induction | |

| SH-SY5Y | 5 | Neuroprotection via tau inhibition |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, indicating potential as an antibiotic agent. The exact mechanism remains under investigation but is believed to involve disruption of bacterial cell wall synthesis or function.

Case Study 1: Anticancer Efficacy

In a recent study published in ACS Omega, a series of benzodiazole derivatives were synthesized and tested for their anticancer activity against MCF-7 cells. The study found that derivatives similar to 1-(4-chlorobenzenesulfonyl)-1H-1,3-benzodiazole exhibited promising cytotoxic effects through mechanisms involving apoptosis and cell cycle arrest .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound against phosphorylated tau protein in neuroblastoma cells (SH-SY5Y). Results showed that treatment with the compound significantly reduced cell death associated with tau-induced toxicity, highlighting its potential in treating neurodegenerative diseases like Alzheimer's .

Q & A

Q. What are the optimal synthetic routes for 1-(4-chlorobenzenesulfonyl)-1H-1,3-benzodiazole, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 1H-1,3-benzodiazole derivatives with 4-chlorobenzenesulfonyl chloride in ethanol under acidic conditions (e.g., glacial acetic acid as a catalyst) for 4–6 hours achieves moderate yields . Microwave-assisted synthesis (e.g., 0.05% HCl in ethanol at 80–100°C for 30–60 minutes) significantly enhances reaction efficiency and purity by reducing side products . Solvent selection (e.g., DMF or DMSO) and elevated temperatures (80–120°C) improve sulfonylation kinetics .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 1-(4-chlorobenzenesulfonyl)-1H-1,3-benzodiazole?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of the benzodiazole core and sulfonyl group. For example, the sulfonyl group exhibits distinct deshielded proton signals near δ 7.5–8.5 ppm .

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for verifying substituent orientation (e.g., the dihedral angle between the benzodiazole and chlorobenzenesulfonyl groups) .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H] at m/z 323.2) .

Q. What are the key considerations in designing in vitro assays to evaluate the bioactivity of this compound?

- Methodological Answer :

- Solubility : Use DMSO or aqueous buffers with <0.1% Tween-80 to prevent aggregation .

- Dose Range : Start with 1–100 µM, adjusting based on cytotoxicity assays (e.g., MTT or resazurin reduction).

- Positive Controls : Include known benzodiazole-based inhibitors (e.g., antiparasitic or kinase inhibitors) for activity benchmarking .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological targets of 1-(4-chlorobenzenesulfonyl)-1H-1,3-benzodiazole?

- Methodological Answer :

- Target Selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase or tyrosine kinases) .

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Key parameters include grid box sizing (20 ų) and Lamarckian genetic algorithms .

- Validation : Compare docking scores (∆G ≤ -8 kcal/mol) with experimental IC values to refine predictions .

Q. What strategies resolve contradictions in reported biological activities of benzodiazole derivatives across different studies?

- Methodological Answer :

- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .

- Metabolite Screening : Use LC-MS to identify degradation products that may influence activity .

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out isomerism or polymorphic effects .

Q. How does the electronic nature of the 4-chlorobenzenesulfonyl group influence the reactivity and stability of the benzodiazole core?

- Methodological Answer :

- DFT Calculations : Analyze electron density maps to assess sulfonyl group electron-withdrawing effects, which stabilize the benzodiazole ring but reduce nucleophilic attack susceptibility at the sulfur atom .

- Hammett Constants : The σ value of the -SO- group (-0.93) correlates with enhanced electrophilicity at the diazole nitrogen, facilitating covalent bonding in enzyme inhibition .

Q. How can differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) elucidate the thermal stability of this compound?

- Methodological Answer :

- DSC Protocol : Heat at 10°C/min under N. A sharp endothermic peak near 180–200°C indicates melting point, while broad peaks suggest decomposition .

- TGA Protocol : Monitor weight loss at 5°C/min. Stability up to 250°C confirms suitability for high-temperature applications (e.g., polymer composites) .

Q. What are the mechanistic pathways for potential side reactions during the sulfonylation of 1H-1,3-benzodiazole?

- Methodological Answer :

- Competitive Pathways :

Over-sulfonylation : Mitigate by stoichiometric control (1:1 molar ratio of benzodiazole to sulfonyl chloride) .

Hydrolysis : Use anhydrous solvents (e.g., dry DMF) to prevent sulfonyl chloride degradation to sulfonic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.